molecular formula C11H14ClNO2S B13389258 4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13389258
M. Wt: 259.75 g/mol
InChI Key: XXNAGGDFBCTLQA-UHFFFAOYSA-N
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Description

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenylsulfanyl group attached to the pyrrolidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylsulfanyl donor reacts with the pyrrolidine intermediate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Substituted Pyrrolidines: Formed from substitution reactions.

Scientific Research Applications

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    Phenylsulfanylpyrrolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different substituents.

Uniqueness

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of both the phenylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H

InChI Key

XXNAGGDFBCTLQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl

Origin of Product

United States

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